1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate
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Overview
Description
1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₆H₁₈O₃S. It is also known by its systematic IUPAC name, ®-1-phenylpropan-2-yl 4-methylbenzenesulfonate . This compound is characterized by the presence of a phenyl group attached to a propan-2-yl group, which is further bonded to a 4-methylbenzenesulfonate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 1-phenyl-2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired sulfonate ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized compounds.
Scientific Research Applications
1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . The phenylpropan-2-yl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
1-Phenyl-2-propanol: This compound is a precursor in the synthesis of 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate and has similar chemical properties.
Uniqueness: this compound is unique due to the presence of the sulfonate group, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
1-phenylpropan-2-yl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYASUUAOLDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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